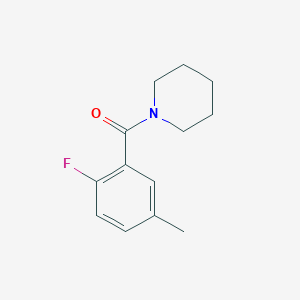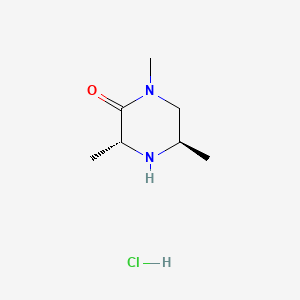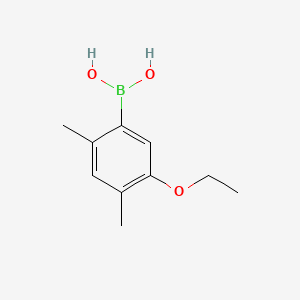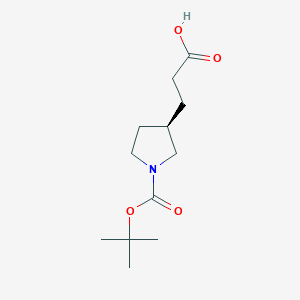
(r)-3-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL)PROPANOIC ACID is a chiral compound with a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL)PROPANOIC ACID typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is attached through esterification or amidation reactions, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of (3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL)PROPANOIC ACID may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can target the carbonyl group in the Boc protecting group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL)PROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active pyrrolidine moiety, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-2-YL)PROPANOIC ACID: Similar structure but with a different position of the pyrrolidine ring.
(3R)-3-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-3-YL)PROPANOIC ACID: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(3R)-3-(1-(TERT-BUTOXYCARBONYL)PYRROLIDIN-3-YL)PROPANOIC ACID is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Numéro CAS |
1222140-23-9 |
|---|---|
Formule moléculaire |
C12H21NO4 |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m1/s1 |
Clé InChI |
MBHLTXJJVQMUHJ-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


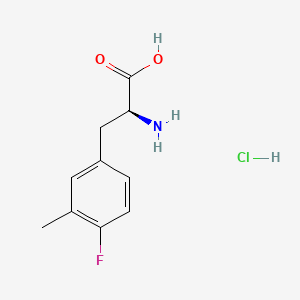
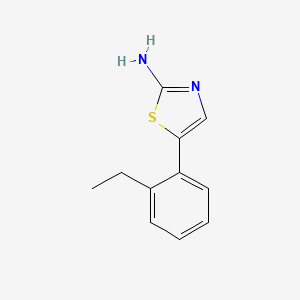
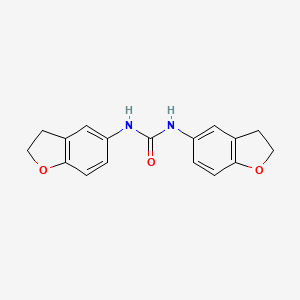
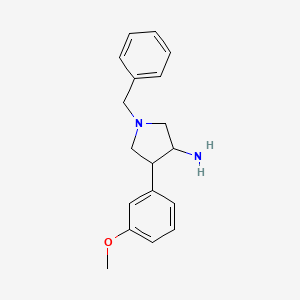

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)
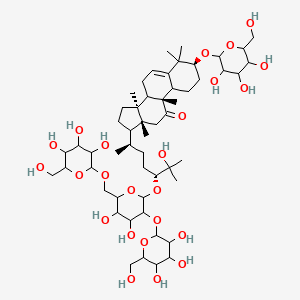

![tert-Butyl (2R,5S)-4-(2-chloro-7-(2-fluoro-6-methoxyphenyl)-6-isopropyl-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidin-4-yl)-2,5-dimethylpiperazine-1-carboxylate](/img/structure/B14026500.png)
